Methyl 6-chloro-5-(trifluoromethyl)nicotinate Methyl 6-chloro-5-(trifluoromethyl)nicotinate
Brand Name: Vulcanchem
CAS No.: 1360952-35-7
VCID: VC0172923
InChI: InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3
SMILES: COC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F
Molecular Formula: C8H5ClF3NO2
Molecular Weight: 239.578

Methyl 6-chloro-5-(trifluoromethyl)nicotinate

CAS No.: 1360952-35-7

Cat. No.: VC0172923

Molecular Formula: C8H5ClF3NO2

Molecular Weight: 239.578

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-5-(trifluoromethyl)nicotinate - 1360952-35-7

Specification

CAS No. 1360952-35-7
Molecular Formula C8H5ClF3NO2
Molecular Weight 239.578
IUPAC Name methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3
Standard InChI Key XSNQVMGVGAAMPU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F

Introduction

Chemical Properties and Structure

Physical and Chemical Identification

Methyl 6-chloro-5-(trifluoromethyl)nicotinate is characterized by the following chemical identifiers and properties:

PropertyValue
Chemical NameMethyl 6-chloro-5-(trifluoromethyl)nicotinate
CAS Registry Number1360952-35-7
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Physical StateNot specified in available data

The compound is also known by several synonyms including ethyl 6-chloro-5-(trifluoromethyl)nicotinate, 6-Chloro-5-trifluoromethyl-nicotinic acid methyl ester, methyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate, and 3-Pyridinecarboxylic acid, 6-chloro-5-(trifluoromethyl)-, methyl ester .

Structural Features and Characteristics

The molecular structure of Methyl 6-chloro-5-(trifluoromethyl)nicotinate consists of:

  • A pyridine core ring system

  • A chlorine atom at the 6-position

  • A trifluoromethyl (CF3) group at the 5-position

  • A methyl ester (carboxylate) group at the 3-position

This specific arrangement of functional groups contributes to the compound's reactivity profile and its utility as a synthetic intermediate. The presence of the electron-withdrawing trifluoromethyl group significantly affects the electronic distribution within the molecule, influencing its chemical behavior and potential interactions with biological systems.

Synthesis Methodology

Trifluoromethylation Strategy

The synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate has been a focus of process chemistry research, with significant advancements in developing safe and economical methods. A key breakthrough was reported by Mulder et al., who developed a scalable synthesis approach centered on the trifluoromethylation of an aryl iodide precursor .

The critical step in this synthesis involves trifluoromethylation using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system. This represents a significant advancement over traditional trifluoromethylation methods, which often rely on more expensive or hazardous reagents . The general reaction scheme involves:

  • Preparation of an appropriate pyridine precursor with an iodine at the 5-position

  • Copper-catalyzed trifluoromethylation using the MCDFA/KF/CuI system

  • Subsequent purification and isolation of the desired product

Process Development and Scale-up Considerations

The development of this synthesis methodology required extensive optimization to achieve a process suitable for kilogram-scale production. Key aspects addressed during process development included:

  • Reaction conditions optimization (temperature, solvent selection, reaction time)

  • Reagent stoichiometry fine-tuning

  • Safety assessment and hazard mitigation

  • Purification strategy development

  • Process economics evaluation

The successful development of this process demonstrates the application of modern process chemistry principles to create efficient, safe, and economically viable routes to important pharmaceutical intermediates .

Applications and Significance

Research Applications

Beyond its documented use in anti-infective agent synthesis, compounds containing trifluoromethylated pyridine scaffolds have shown utility in various research contexts:

  • As building blocks for medicinal chemistry libraries

  • In structure-activity relationship studies

  • As intermediates for agricultural chemicals

  • In materials science applications

The ongoing interest in trifluoromethylation chemistry, as evidenced by related publications on nickel-catalyzed and copper-catalyzed trifluoromethylation of aryl halides, further underscores the broader significance of compounds like Methyl 6-chloro-5-(trifluoromethyl)nicotinate in contemporary synthetic chemistry .

Safety ParameterClassification
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH319-H335-H315
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P

These classifications indicate that the compound may cause eye irritation (H319), respiratory irritation (H335), and skin irritation (H315) .

SupplierProduct NumberPackage SizePrice (USD)Last Updated
TRCM22197350mg$1752021-12-16
AK Scientific3792DV100mg$2912021-12-16
AK Scientific3792DV10g$2,9602021-12-16
JR MediChemJR6-L330225g$4,9802021-12-16
ChemenuCM1789301g$3892021-12-16

This pricing structure reflects the specialized nature of the compound and its primary use in research and development contexts rather than bulk industrial applications .

Economic Considerations in Synthesis

The development of an economical synthesis route by Mulder et al. represents a significant advancement that potentially reduces the cost of accessing this compound for pharmaceutical development . The ability to produce the compound on kilogram scale using relatively inexpensive reagents (methyl chlorodifluoroacetate/KF/CuI) offers substantial advantages over alternative trifluoromethylation methods that might employ more costly or specialized reagents.

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